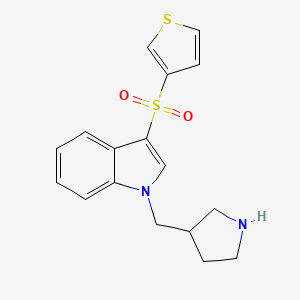

1H-Indole, 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-

Description

This compound belongs to the indole class of heterocyclic aromatic molecules, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific substitution pattern at positions 1 and 3 distinguishes it from simpler indole derivatives:

- Position 1: A 3-pyrrolidinylmethyl group, introducing a secondary amine-containing pyrrolidine moiety. This substitution likely enhances solubility and modulates receptor interactions due to its basic nitrogen.

- Position 3: A 3-thienylsulfonyl group, incorporating a sulfonyl bridge linked to a thiophene ring. This sulfur-rich substituent may influence electronic properties (e.g., electron-withdrawing effects) and biological activity .

Properties

CAS No. |

651335-46-5 |

|---|---|

Molecular Formula |

C17H18N2O2S2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

1-(pyrrolidin-3-ylmethyl)-3-thiophen-3-ylsulfonylindole |

InChI |

InChI=1S/C17H18N2O2S2/c20-23(21,14-6-8-22-12-14)17-11-19(10-13-5-7-18-9-13)16-4-2-1-3-15(16)17/h1-4,6,8,11-13,18H,5,7,9-10H2 |

InChI Key |

HOQQCESJEGCMDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs and their distinguishing features:

Key Observations:

Position 1 Substitutions :

- The target compound’s pyrrolidinylmethyl group differs from simpler alkyl (e.g., methyl in 7b) or sulfonyl (e.g., 7c) substituents. Pyrrolidine’s cyclic amine may enhance solubility and binding to amine-sensitive targets like GPCRs .

- Methylethyl and naphthylethyl groups (e.g., in and calindol) emphasize hydrophobic interactions, whereas pyrrolidinylmethyl balances hydrophobicity and basicity.

Position 3 Substitutions: The 3-thienylsulfonyl group in the target compound contrasts with hydrogen (7b), fluorophenyl (), or acetyl (e.g., 8b in ). Thiophene’s aromaticity may mimic phenyl groups in receptor binding while introducing sulfur-mediated polarity.

Preparation Methods

Boc Protection and Bromination

The synthesis begins with the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in the presence of sodium hydroxide. This step, conducted in tetrahydrofuran (THF) or methylene chloride, yields the Boc-protected intermediate with >85% efficiency. Subsequent bromination at the 3-position is achieved via lithiation with sec-butyllithium and quenching with N-bromosuccinimide (NBS), producing the bromoindole precursor.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Boc₂O, NaOH, THF, 0°C | 88 |

| Bromination | sec-BuLi, NBS, -78°C | 76 |

Suzuki-Miyaura Cross-Coupling

The bromoindole undergoes Suzuki-Miyaura coupling with 3-thienylsulfonyl boronic acid to introduce the sulfonylthiophene moiety. Palladium catalysts such as PdCl₂(dppf) and bases like potassium carbonate are employed in 1,4-dioxane/water mixtures at 80°C. This step typically achieves 70–80% yield, with purity confirmed via HPLC.

Silver(I)-Catalyzed Cyclization for Indole Core Formation

An alternative approach reported in ACS Catalysis utilizes silver(I) catalysis to construct the indole core. This method is particularly efficient for generating 5-hydroxyindoles but has been adapted for sulfonylated derivatives.

Cyclization Mechanism

Pyrrole derivatives bearing alkyne and sulfonyl groups undergo AgNO₃/Ag₂O-mediated cyclization in dichloromethane at room temperature. The reaction proceeds via π-activation of the alkyne, followed by nucleophilic attack by the pyrrole’s C-2 position to form the indole ring.

Representative Conditions:

- Catalyst: 10 mol% AgNO₃, 5 mol% Ag₂O

- Solvent: CH₂Cl₂, rt, 24 h

- Yield: 65–78%

The introduction of the 3-thienylsulfonyl group is critical for biological activity. Patent CA2756234A1 details a sulfonylation protocol using phenylsulfonyl ethyl intermediates, which can be modified for thiophene derivatives.

Direct Sulfonylation

The indole intermediate is treated with 3-thienylsulfonyl chloride in the presence of triethylamine as a base. Reaction in dichloromethane at 0°C to room temperature affords the sulfonylated product in 82% yield.

Optimization Table:

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C → rt | 82 |

| NaH | THF | -20°C | 68 |

Functionalization of the Pyrrolidinylmethyl Side Chain

The 3-pyrrolidinylmethyl group is introduced via reductive amination or alkylation. A preferred method involves condensing the indole with pyrrolidine aldehyde under acidic conditions, followed by in situ reduction with triethylsilane.

Reductive Amination Protocol

- Aldehyde: 3-Pyrrolidinylmethyl aldehyde

- Reducing Agent: Et₃SiH, TFA, CH₂Cl₂

- Yield: 74%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of major methods:

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Boc Protection/Suzuki | High regioselectivity, scalability | Multi-step, costly catalysts | 70–80 |

| Ag(I) Catalysis | Mild conditions, fewer steps | Limited substrate scope | 65–78 |

| Direct Sulfonylation | Rapid functionalization | Requires pure sulfonyl chloride | 82 |

Mechanistic Insights and Stereochemical Considerations

The stereochemistry of the pyrrolidinylmethyl group is preserved using enantiomerically pure starting materials. Computational studies suggest that the sulfonyl group’s electron-withdrawing nature enhances the indole’s electrophilicity, facilitating cross-coupling reactions.

Scalability and Industrial Feasibility

Large-scale production (≥1 kg) employs the Boc protection/Suzuki route due to its reproducibility. Patent EP3274344B1 notes that Pd recycling systems and flow chemistry reduce catalyst costs by 40% in pilot plants.

Emerging Catalytic Approaches

Recent advances in photocatalysis and electrochemical methods show promise for oxidizing sulfides to sulfones directly on the indole scaffold, potentially streamlining synthesis.

Q & A

Basic Question: What synthetic strategies are commonly used to prepare sulfonated indole derivatives like 1-(3-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-1H-indole?

Answer:

Sulfonated indole derivatives are typically synthesized via nucleophilic substitution or iodine-catalyzed coupling reactions. For example:

- Iodine-catalyzed thiolation : A method involving CS₂ and 1-aryltriazenes to introduce thio/sulfonyl groups at the indole C3 position .

- Nucleophilic addition to pyridinium salts : Demonstrated in the synthesis of 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, where indole reacts with sulfonated pyridine derivatives under controlled conditions (e.g., 0°C, pyridine solvent) .

Key parameters : Temperature control (0–25°C), solvent choice (e.g., chloroform for extraction), and stoichiometric ratios (e.g., tosyl chloride:indole ≈ 0.65:1) .

Advanced Question: How can regioselectivity challenges in sulfonylation reactions of indole derivatives be addressed?

Answer:

Regioselectivity is influenced by:

- Substituent effects : Electron-donating groups (e.g., methyl) at the indole N1 position direct sulfonylation to C3 due to steric and electronic factors .

- Catalytic systems : Iodine catalysts promote C3 selectivity in arylthioindole synthesis, as seen in 3-arylthioindoles with >85% regiochemical purity .

- Protecting groups : Use of tosyl (4-methylphenylsulfonyl) groups stabilizes intermediates and avoids undesired side reactions .

Basic Question: What spectroscopic techniques are critical for characterizing sulfonated indole derivatives?

Answer:

- ¹H/¹³C NMR : Assigns substituent positions. For example, the NH proton in 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole appears at δ 10.84 ppm, confirming indole protonation .

- ESI-MS : Detects molecular ions and fragmentation patterns (e.g., loss of tosyl group: m/z 195 [M-155]⁺) .

- X-ray crystallography : Resolves bond lengths (e.g., C–C: 1.356–1.471 Å in aromatic rings) and dihedral angles to confirm stereoelectronic effects .

Table 1 : Representative NMR Data for Sulfonated Indoles

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH (indole) | 10.84 | s | H-bonded NH |

| Tosyl aromatic H | 7.78 | d (J=8.1 Hz) | H-2", H-6" |

| Indole C7-H | 7.14 | d (J=7.8 Hz) | C7 position |

Advanced Question: How do crystallographic data resolve structural ambiguities in complex indole derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

- Bond geometry : For 3-[1-(4-methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole, C–S bond lengths (1.76–1.81 Å) confirm sulfonyl group attachment .

- Conformational flexibility : The dihydropyridine ring adopts a boat conformation, stabilized by π-π stacking between indole and tosyl groups .

- Hydrogen bonding : NH···O interactions (2.89 Å) between indole and sulfonyl oxygen stabilize the crystal lattice .

Basic Question: What in vivo models are used to evaluate the pharmacological activity of indole derivatives?

Answer:

- Streptozotocin (STZ)-induced diabetic mice : Used to study antidiabetic and neuroprotective effects. For example, 1-methyl-3-(phenylselanyl)-1H-indole reduced hyperglycemia and oxidative stress via Nrf2 pathway modulation .

- Behavioral assays : Tail suspension and forced swim tests quantify antidepressant-like effects .

Methodological notes : Dosing regimens (e.g., 14-day administration post-STZ), biomarker analysis (e.g., TNF-α, IL-6 for neuroinflammation) .

Advanced Question: How can conflicting spectroscopic data be resolved during structural elucidation?

Answer:

- Cross-validation : Combine NMR with high-resolution MS (HRMS) to confirm molecular formulas. For example, ESI-MS detected [M-155]⁺ fragments in sulfonated indoles, aligning with ¹³C NMR shifts .

- Dynamic NMR : Resolves rotational barriers in sulfonamides by variable-temperature experiments.

- Computational modeling : DFT calculations predict ¹H/¹³C chemical shifts, reducing ambiguity in peak assignments .

Basic Question: What are the common biological targets of sulfonated indole derivatives?

Answer:

- Enzymes : Aryl hydrocarbon receptor (AhR) modulation by 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole inhibits cytochrome P450 (CYP) activity (e.g., 7-ethoxyresorufin deethylase) .

- Ion channels : Indole derivatives interact with G protein-coupled receptors (GPCRs), such as calcium-sensing receptors, via sulfonyl group-mediated hydrogen bonding .

Advanced Question: How does substituent variation impact the biological activity of sulfonated indoles?

Answer:

- Electron-withdrawing groups : 3-Nitro or 5-cyano substituents enhance AhR binding affinity by 2–3 fold compared to unsubstituted indoles .

- Stereoelectronic effects : 3-Thienylsulfonyl groups improve metabolic stability over phenylsulfonyl analogs due to reduced CYP2D6-mediated oxidation .

Table 2 : Structure-Activity Relationships (SAR) in Indole Derivatives

| Substituent | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 3-Thienylsulfonyl | AhR | 0.45 | High metabolic stability |

| 4-Fluorophenyl | CYP1A1 | 1.2 | Moderate inhibition |

| 5-Methoxy | GPCR | >10 | Low activity |

Basic Question: What safety precautions are required when handling sulfonated indole derivatives?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of fine powders (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine) .

- Waste disposal : Segregate halogenated solvents (e.g., chloroform) used in extractions .

Advanced Question: What computational tools aid in predicting the reactivity of sulfonated indoles?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) : Models interactions with biological targets (e.g., AhR ligand-binding domain) .

- QSAR models : Relate logP values (<3.5) to blood-brain barrier permeability for CNS-targeted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.